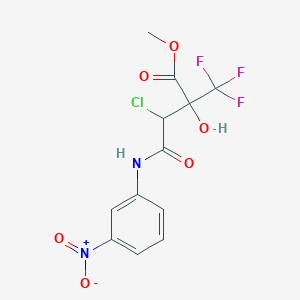![molecular formula C19H20FN5O B457751 (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457751.png)
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl and a methyl group, while the other is substituted with a fluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions, while the fluorobenzyl group is introduced through nucleophilic substitution reactions.
Coupling Reaction: The final step involves the coupling of the two pyrazole rings through a propenamide linker, which can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C19H20FN5O |
|---|---|
Peso molecular |
353.4g/mol |
Nombre IUPAC |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C19H20FN5O/c1-3-25-14(2)16(10-22-25)6-9-19(26)23-18-11-21-24(13-18)12-15-4-7-17(20)8-5-15/h4-11,13H,3,12H2,1-2H3,(H,23,26)/b9-6+ |
Clave InChI |
IVHTUDNFRNDFOV-RMKNXTFCSA-N |
SMILES isomérico |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
SMILES canónico |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-fluorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B457668.png)
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457669.png)
![2-ethyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457673.png)
![Isopropyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-[(4-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457674.png)
![Ethyl 5-[(4-chloroanilino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B457675.png)

![(E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B457679.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B457683.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B457684.png)
![methyl 6-tert-butyl-2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457686.png)
![(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457687.png)

![(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457689.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B457690.png)
